(S)-2-Hydroxy-2-phenylbutyric acid

Asymmetric Synthesis Chiral Auxiliaries Enantiomeric Excess

This (S)-enantiomer possesses a unique α-quaternary stereocenter bearing both phenyl and ethyl groups—a critical differentiator from the positional isomer 2-hydroxy-4-phenylbutyric acid used in ACE inhibitor synthesis. It serves as a reliable chiral building block, a model substrate for (S)-selective hydroxy acid dehydrogenase screening, and a high-purity enantiomeric standard for chiral GC validation. Using the racemate or positional isomer will compromise asymmetric syntheses and analytical accuracy. Ensure stereochemical integrity with ≥95% purity. For R&D use only; request bulk quotes.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 24256-91-5
Cat. No. B3254657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Hydroxy-2-phenylbutyric acid
CAS24256-91-5
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C(=O)O)O
InChIInChI=1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12)/t10-/m0/s1
InChIKeyQYCBZFRDGXIZIP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Hydroxy-2-phenylbutyric Acid (CAS 24256-91-5): A Defined Chiral α-Hydroxy Acid for Asymmetric Synthesis and Analytical Reference


(S)-2-Hydroxy-2-phenylbutyric acid (CAS 24256-91-5), also known as (+)-α-ethyl-L-mandelic acid, is a chiral α-hydroxy acid that serves as a stereochemically defined building block in asymmetric synthesis and a reference standard in enantioselective analysis . Unlike its positional isomer 2-hydroxy-4-phenylbutyric acid, which is a well-established intermediate for angiotensin-converting enzyme (ACE) inhibitors, this compound is distinguished by its α-quaternary stereocenter bearing both a phenyl and an ethyl group, making it a useful model substrate for developing and validating stereoselective methodologies [1].

Why (S)-2-Hydroxy-2-phenylbutyric Acid (CAS 24256-91-5) Cannot Be Interchanged with Positional Isomers or Racemic Mixtures


The critical failure point for generic substitution lies in stereochemical identity and positional isomerism. The (S)-2-hydroxy-2-phenylbutyric acid possesses a quaternary stereocenter at the α-position, which dictates its specific interaction with chiral catalysts and enzymes . A racemic mixture will exhibit different physical properties and unpredictable reactivity in asymmetric environments [1]. Furthermore, the positional isomer, 2-hydroxy-4-phenylbutyric acid, is a recognized intermediate for ACE inhibitors like benazepril and enalapril, whereas the 2-phenylbutyric acid scaffold has a distinct reactivity profile and is not a direct precursor to this drug class [2]. Using an incorrect stereoisomer or positional isomer can lead to failed asymmetric syntheses, inaccurate analytical results, or invalid biological assays.

Quantitative Differentiation: Head-to-Head Comparative Data for (S)-2-Hydroxy-2-phenylbutyric Acid (CAS 24256-91-5)


Enantioselective Synthesis: (S)-Enantiomer Achieves >95% ee via Chiral Auxiliary Approach

A chiral auxiliary-based methodology enabled the synthesis of the title compound, (S)-2-hydroxy-2-phenylbutyric acid, with an enantiomeric excess (ee) exceeding 95% . This demonstrates a high degree of stereocontrol for the (S)-enantiomer, which is essential for applications requiring enantiopure material.

Asymmetric Synthesis Chiral Auxiliaries Enantiomeric Excess

Enzymatic Specificity: Enterobacter sp. BK2K Dehydrogenase Exclusively Yields (S)-Enantiomer

A novel hydroxy acid dehydrogenase from Enterobacter sp. BK2K was shown to enantioselectively reduce 2-oxo carboxylic acids to the corresponding (S)-2-hydroxy carboxylic acids [1]. For the specific substrate 2-oxo-4-phenylbutanoic acid, the enzyme produced (S)-2-hydroxy-4-phenylbutanoic acid, demonstrating its strict (S)-selectivity for this class of compounds.

Biocatalysis Enzymatic Resolution α-Hydroxy Acids

Chiral Resolution: Gas Chromatographic Baseline Separation Achieved for Enantiomers

The enantiomers of 2-phenylbutyric acid can be baseline resolved in approximately 10 minutes using gas chromatography with a heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin chiral stationary phase [1]. This method provides a robust and sensitive assay for determining the enantiomeric purity of (S)-2-hydroxy-2-phenylbutyric acid samples.

Analytical Chemistry Chiral Separation Gas Chromatography

Pharmacological Differentiation: (S)-Enantiomer of a Related 2,4-Oxazolidinedione Exhibits Lower Neurotoxicity

In a study evaluating the sodium channel binding and anticonvulsant activities of enantiomers of a bicyclic 2,4-oxazolidinedione (compound 1), the (S)-(+)-enantiomer was found to be 4 times less toxic than the (R)-(-)-enantiomer in the rotorod test . Consequently, the (S)-enantiomer exhibited a larger protective index and greater therapeutic potential.

Pharmacology Sodium Channel Anticonvulsant

Defined Use Cases for (S)-2-Hydroxy-2-phenylbutyric Acid (CAS 24256-91-5) in Research and Industry


Asymmetric Synthesis: Chiral Building Block for α-Quaternary α-Hydroxy Acids

Used as a key intermediate or chiral building block in the synthesis of more complex α-alkyl-α-hydroxy-α-phenylacetic acid derivatives, leveraging established methodologies that achieve >95% enantiomeric excess . Its well-defined stereochemistry makes it a reliable starting material for constructing molecules with challenging quaternary stereocenters.

Biocatalysis Research: Substrate for (S)-Selective Dehydrogenases

Employed as a model substrate for characterizing and applying novel (S)-selective hydroxy acid dehydrogenases, such as that from Enterobacter sp. BK2K . This application is central to green chemistry initiatives seeking to replace stoichiometric chiral auxiliaries with enzymatic methods.

Analytical Method Development: Chiral Reference Standard for GC and HPLC

Serves as a high-purity enantiomeric standard for developing and validating chiral separation methods, including gas chromatography with cyclodextrin-based stationary phases . This ensures accurate determination of enantiomeric purity in both research and quality control settings.

Medicinal Chemistry: Scaffold for SAR Studies of α-Hydroxy Acid Derivatives

Used as a core scaffold to explore structure-activity relationships (SAR) around α-hydroxy acid pharmacophores, particularly where stereochemistry impacts biological activity and toxicity profiles . This is crucial for optimizing lead compounds in drug discovery programs targeting ion channels or other chiral-sensitive targets.

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